molecular formula C14H22N2O B12832630 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol

Cat. No.: B12832630
M. Wt: 234.34 g/mol
InChI Key: ZBQOOGNPIZZOFB-UHFFFAOYSA-N
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Description

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is a chemical compound with the molecular formula C14H22N2O It is known for its unique structure, which includes a phenol group attached to a pyrrolidine ring via an ethylamine linkage

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H22N2O/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14(17)8-6-12/h5-8,13,15,17H,2-4,9-11H2,1H3

InChI Key

ZBQOOGNPIZZOFB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting ethylamine with a suitable precursor, such as a ketone or aldehyde, under acidic or basic conditions.

    Attachment of the Phenol Group: The phenol group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a phenol derivative in the presence of a base like sodium hydroxide.

    Final Assembly: The final compound is obtained by linking the pyrrolidine and phenol moieties through an ethylamine bridge, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and alcohols.

    Substitution: Nitro, halogen, and other substituted phenol derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis:
    • Utilized as a reagent in various chemical reactions, enabling the production of more complex molecules.
    • Can undergo oxidation to form quinones or reduction to yield amines and alcohols, demonstrating versatility in synthetic pathways .
  • Reactivity:
    • Exhibits electrophilic aromatic substitution capabilities, allowing for further functionalization of the phenolic group .

Biology

  • Biological Activity:
    • Investigated for antimicrobial properties, showing effectiveness against certain bacterial strains.
    • Potential anticancer properties have been explored, with studies indicating that it may inhibit tumor cell proliferation through specific biochemical pathways .
  • Mechanism of Action:
    • The compound interacts with biological targets via its phenolic and pyrrolidine functionalities, influencing various metabolic and signaling pathways .

Medicine

  • Therapeutic Applications:
    • Explored for use in developing new pharmaceuticals aimed at treating conditions such as cancer and bacterial infections.
    • Preliminary studies suggest potential efficacy in modulating neurotransmitter systems, which may lead to applications in neurology .
  • Clinical Research:
    • Ongoing investigations are assessing its safety and efficacy in preclinical models, focusing on its pharmacokinetic properties and therapeutic index .

Industry

  • Specialty Chemicals Production:
    • Employed in manufacturing specialty chemicals due to its unique structural features that allow for tailored chemical properties.
    • Used as an intermediate in the synthesis of other valuable chemical compounds .

Mechanism of Action

The mechanism of action of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-((((1-Methylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a methyl group instead of an ethyl group.

    4-((((1-Propylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a propyl group instead of an ethyl group.

    4-((((1-Butylpyrrolidin-2-yl)methyl)amino)methyl)phenol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol is unique due to its specific ethylamine linkage, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Biological Activity

4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol, also known as 4-((1-Ethylpyrrolidin-2-yl)methyl)aminomethyl)phenol dihydrochloride, is a compound with significant biological activity. This article reviews its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H24Cl2N2O
  • Molecular Weight : 307.3 g/mol
  • CAS Number : 1235439-59-4

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating strong efficacy in inhibiting bacterial growth .

2. Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant properties. In animal models, it was shown to reduce seizure activity effectively. The structure-activity relationship (SAR) studies suggest that the presence of the pyrrolidine moiety is crucial for its anticonvulsant effects. Compounds similar in structure have been reported to exhibit high protective effects against induced seizures, suggesting a potential therapeutic application in epilepsy management .

3. Cytotoxicity and Cancer Research

In cancer research, 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol has shown promise as a cytotoxic agent against various cancer cell lines. Notably, it demonstrated significant activity against A-431 and Jurkat cells with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The results indicated that the compound showed complete inhibition of bacterial growth within eight hours in controlled environments, underscoring its potential as a rapid antimicrobial agent .

Case Study 2: Anticonvulsant Activity in Animal Models

In a controlled study involving rodent models, 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol was administered to evaluate its anticonvulsant effects. The results demonstrated a significant reduction in seizure frequency and duration compared to untreated controls, suggesting its viability as a treatment option for seizure disorders .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 4-((((1-Ethylpyrrolidin-2-yl)methyl)amino)methyl)phenol:

Activity Tested Against Efficacy Reference
AntimicrobialS. aureus, E. coliMIC: 0.0039 - 0.025 mg/mL
AnticonvulsantRodent modelsSignificant reduction in seizure frequency
CytotoxicityA-431, Jurkat cellsIC50 < doxorubicin

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